molecular formula C8H17NO4S B14131543 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid CAS No. 1396964-37-6

3-Methyl-2-[(propylsulfonyl)amino]butanoic acid

Cat. No.: B14131543
CAS No.: 1396964-37-6
M. Wt: 223.29 g/mol
InChI Key: XMKUYVPMMCHTDB-UHFFFAOYSA-N
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Description

3-Methyl-2-[(propylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C8H17NO4S and a molecular weight of 223.29 g/mol This compound is characterized by the presence of a methyl group, a propylsulfonyl group, and an amino group attached to a butanoic acid backbone

Preparation Methods

The synthesis of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-aminobutanoic acid with propylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-methyl-2-aminobutanoic acid and propylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-methyl-2-aminobutanoic acid is dissolved in an appropriate solvent (e.g., dichloromethane), and propylsulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is washed with water, and the organic layer is separated.

Chemical Reactions Analysis

3-Methyl-2-[(propylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, converting it to a nitro group.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

3-Methyl-2-[(propylsulfonyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

1396964-37-6

Molecular Formula

C8H17NO4S

Molecular Weight

223.29 g/mol

IUPAC Name

3-methyl-2-(propylsulfonylamino)butanoic acid

InChI

InChI=1S/C8H17NO4S/c1-4-5-14(12,13)9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

XMKUYVPMMCHTDB-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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